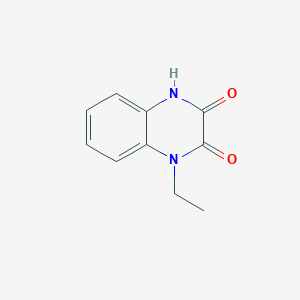

1-Ethyl-3-hydroxyquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)11-9(13)10(12)14/h3-6H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOPHZUQBSGWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 Ethyl 3 Hydroxyquinoxalin 2 1h One Derivatives

Reaction Pathway Elucidation for C–H Functionalization Processes

Direct C–H functionalization at the C3 position of the quinoxalin-2(1H)-one core is a highly efficient strategy for synthesizing a diverse range of derivatives. nih.gov The mechanistic pathways for these reactions can be broadly categorized into acid-promoted and radical-mediated processes.

Acid-Promoted Mechanisms

Acid-promoted C–H functionalization of quinoxalin-2(1H)-ones provides a direct route to introduce various substituents. nih.gov A notable example is the direct C–H carbamoylation reaction with isocyanides in the presence of an acid catalyst in water. The proposed mechanism for this transformation is outlined below. acs.org

Initially, the quinoxalin-2(1H)-one substrate is protonated by the acid, which generates a more electrophilic intermediate. acs.org This is followed by a nucleophilic attack of the isocyanide on the C3-carbon of the protonated quinoxalin-2(1H)-one. The subsequent intermediate is then attacked by a water molecule, leading to the formation of an oxonium ion. Finally, deprotonation of the oxonium ion yields the hydroxyimine, which tautomerizes to the final carbamoylated product. acs.org Various inorganic and organic acids, such as perchloric acid and p-toluenesulfonic acid (PTSA), have been shown to effectively catalyze this reaction. acs.org

Table 1: Proposed Steps in Acid-Promoted C–H Carbamoylation

| Step | Description |

| 1 | Protonation of the quinoxalin-2(1H)-one by an acid catalyst to form an electrophilic intermediate. |

| 2 | Nucleophilic attack by the isocyanide at the C3 position of the protonated quinoxalin-2(1H)-one. |

| 3 | Nucleophilic attack by a water molecule on the resulting carbocation to form an oxonium ion. |

| 4 | Deprotonation to yield a hydroxyimine intermediate. |

| 5 | Tautomerization to the final 3-carbamoyl quinoxalin-2(1H)-one product. |

Radical-Mediated Processes

Radical-mediated C–H functionalization reactions of quinoxalin-2(1H)-ones have emerged as a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netfrontiersin.org These reactions often proceed via a three-component cascade, involving the quinoxalinone, an alkene, and a radical precursor, under metal-free conditions. frontiersin.org

A common strategy involves the generation of a radical species, which then adds to an unactivated alkene. The resulting alkyl radical subsequently attacks the C3 position of the quinoxalin-2(1H)-one. frontiersin.org The reaction is often initiated and sustained by an oxidant such as potassium persulfate (K₂S₂O₈). nih.govfrontiersin.org For instance, in the trifluoroalkylation of quinoxalin-2(1H)-ones, the trifluoromethyl radical is generated from CF₃SO₂Na, which then adds to an alkene. The subsequent alkyl radical adds to the quinoxalinone to form a nitrogen-centered radical, which is then oxidized to the final product. nih.gov The involvement of radical intermediates in these transformations has been confirmed through control experiments, such as the quenching of the reaction in the presence of radical inhibitors like TEMPO. frontiersin.org

Table 2: Key Steps in a Radical-Mediated Three-Component Reaction

| Step | Description |

| 1 | Generation of an initial radical species (e.g., from an oxidant like K₂S₂O₈). frontiersin.org |

| 2 | Reaction of the initial radical with an alkene to form an alkyl radical intermediate. frontiersin.org |

| 3 | Addition of the alkyl radical to the C3 position of the quinoxalin-2(1H)-one, forming a nitrogen radical. nih.govfrontiersin.org |

| 4 | Oxidation of the nitrogen radical to the final functionalized product. nih.gov |

Electrochemical Reaction Mechanisms

The electrochemical behavior of quinoxalin-2(1H)-one derivatives has been investigated to understand their redox properties, which are relevant to their potential applications in areas such as pharmacology and materials science. researchgate.net

Rearrangement Reaction Mechanisms

Certain derivatives of the closely related quinolin-2(1H)-one scaffold have been shown to participate in rearrangement reactions, such as the Smiles rearrangement. In one study, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate was utilized in a multicomponent condensation reaction that proceeds through a Smiles rearrangement. nih.gov This type of reaction involves an intramolecular nucleophilic aromatic substitution. While this specific example does not involve 1-ethyl-3-hydroxyquinoxalin-2(1H)-one, it highlights a potential reaction pathway for structurally similar compounds. The general mechanism for a base-catalyzed Smiles rearrangement involves the formation of a nucleophile that attacks an aromatic ring, leading to the displacement of a leaving group and the formation of a rearranged product. researchgate.net

Based on the comprehensive search conducted, specific experimental spectroscopic and crystallographic data for the compound “this compound” is not available in the public domain literature. The search results did not yield research articles or databases containing the ¹H NMR, ¹³C NMR, FT-IR, or UV-Vis spectra for this specific molecule.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline. Generating such an article without verifiable data would be scientifically inaccurate. Further research or experimental analysis would be required to characterize this compound and obtain the necessary data for the requested article.

Advanced Spectroscopic and Crystallographic Characterization of Quinoxalinone Structures

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. While specific experimental mass spectra for 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one are not widely published, the fragmentation patterns of quinoxalinone derivatives have been investigated, allowing for a rational prediction of its behavior under techniques like Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). nih.govimist.ma

In positive-ion ESI-MS, the compound is expected to readily form a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) would lead to a series of fragmentation pathways that are characteristic of the quinoxalinone core and its substituents. The breakdown routes for related quinoxalinone derivatives have been rationalized through low-energy CID-MS/MS analyses, providing a basis for understanding the fragmentation of the title compound. nih.govimist.ma

Key expected fragmentation patterns for this compound would likely involve:

Loss of the N-ethyl group: Cleavage of the ethyl group from the N1 position is a probable fragmentation pathway.

Ring Cleavage: Fragmentation of the heterocyclic quinoxalinone ring system itself.

Loss of small molecules: Elimination of stable small molecules such as CO.

A table of predicted major fragments for this compound (Molecular Weight: 190.19 g/mol ) is presented below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Formula | Description |

|---|---|---|

| 191.07 | [C₁₀H₁₀N₂O₂ + H]⁺ | Protonated molecular ion |

| 163.08 | [C₈H₆N₂O₂ + H]⁺ | Loss of ethylene (C₂H₄) from the N-ethyl group |

| 135.04 | [C₇H₅NO₂ + H]⁺ | Further fragmentation involving the pyrazinone ring |

| 107.05 | [C₇H₅N + H]⁺ | Fragmentation leading to a benzonitrile-type structure |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. It provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, which governs the material's macroscopic properties. While the specific crystal structure of this compound is not publicly documented, extensive crystallographic data exists for the closely related analogue, 1-Ethyl-3-methylquinoxalin-2(1H)-one, which can be used to infer the structural characteristics of the title compound. nih.govresearchgate.net

Single crystal X-ray diffraction analysis of 1-Ethyl-3-methylquinoxalin-2(1H)-one reveals detailed information about its molecular structure. nih.gov The asymmetric unit of this compound contains two independent molecules. The core quinoxalinone ring system is largely planar, a common feature for such aromatic heterocyclic systems. The ethyl group at the N1 position will adopt a conformation that minimizes steric hindrance with the rest of the molecule.

In this compound, the presence of the 3-hydroxy group would introduce the possibility of keto-enol tautomerism, although the solid-state structure is expected to strongly favor the depicted keto form with an exocyclic hydroxyl group. The geometry would be characterized by standard aromatic C-C and C-N bond lengths within the fused rings.

The crystallographic data for the analogue 1-Ethyl-3-methylquinoxalin-2(1H)-one provides a concrete example of the typical crystal packing parameters for this class of compounds.

Table 2: Crystallographic Data for the Analogue Compound 1-Ethyl-3-methylquinoxalin-2(1H)-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4101 (6) |

| b (Å) | 9.1405 (8) |

| c (Å) | 14.2960 (12) |

| α (°) | 84.976 (7) |

| β (°) | 78.717 (7) |

| γ (°) | 88.137 (7) |

| Volume (ų) | 945.82 (14) |

| Z | 4 |

Hydrogen Bonding: In the methyl analogue, the structure is stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules together. nih.gov For this compound, the presence of the hydroxyl group would introduce a much stronger and more directional hydrogen bond donor. This would lead to the formation of robust O-H···O or O-H···N hydrogen bonds, likely creating dimeric motifs or extended chains that would be the primary organizing force in its crystal structure.

π–π Stacking: The planar aromatic rings of the quinoxalinone core are well-suited for π–π stacking interactions. In the crystal structure of 1-Ethyl-3-methylquinoxalin-2(1H)-one, significant π–π contacts are observed between the quinoxaline (B1680401) rings of adjacent molecules. nih.govresearchgate.net These interactions are characterized by specific centroid-to-centroid distances, indicating an offset or slipped-stack arrangement, which is common for electron-deficient aromatic systems.

Table 3: Supramolecular Interactions in the Analogue 1-Ethyl-3-methylquinoxalin-2(1H)-one nih.govresearchgate.net

| Interaction Type | Description | Centroid-Centroid Distances (Å) |

|---|---|---|

| Hydrogen Bonding | Intermolecular C-H···O | Not specified |

| π–π Stacking | Between quinoxaline rings | 3.446 (2) |

| 3.665 (2) | ||

| 3.645 (3) | ||

| 3.815 (3) | ||

| C-H···π Contacts | Between methyl groups and quinoxaline rings | Not specified |

These varied non-covalent forces work in concert to create a stable, three-dimensional crystalline architecture.

Theoretical and Computational Chemistry Studies on 1 Ethyl 3 Hydroxyquinoxalin 2 1h One Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular method for studying quinoxalinone derivatives due to its ability to provide accurate results with reasonable computational cost. researchgate.net DFT calculations are employed to optimize molecular geometries and explore various molecular properties that shed light on the reactivity of these compounds. researchgate.net The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a commonly used method for these calculations. nih.govnih.gov

The electronic properties of molecules are crucial for understanding their chemical behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. edu.krd The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for determining molecular stability, chemical reactivity, and optical properties. edu.krdnih.govschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is more difficult to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For instance, in a study of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the HOMO-LUMO energy gap was calculated to be 3.8918 eV, with the HOMO and LUMO energy levels at -6.1381 eV and -2.2463 eV, respectively. nih.gov The HOMO and LUMO in this molecule were found to be distributed over the entire system. nih.gov The energy gap can be influenced by the solvent, with studies showing that the gap can change depending on the polarity of the medium. edu.krd For example, one study found the energy gap of a quinoxalinone derivative to be 3.872 eV in the gas phase and 3.984 eV in water, indicating that electron transfer from HOMO to LUMO is harder in a polar solvent. edu.krd

| Molecular Property | Calculated Value (eV) |

|---|---|

| E HOMO | -6.1381 |

| E LUMO | -2.2463 |

| Energy Gap (ΔE) | 3.8918 |

The surrounding solvent medium can significantly influence the electronic and spectroscopic properties of quinoxalinone derivatives. researchgate.netmedjchem.com Theoretical studies often employ continuum models, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents. nih.gov These calculations can reveal how solvent polarity affects geometries, solvation energies, dipole moments, and electronic transitions. researchgate.netmedjchem.com

For some quinoxalinone derivatives, simulations have shown that solvent effects, as modeled by methods like COSMO, may only cause slight changes to ground-state properties and absorption spectra compared to the gas phase. researchgate.net However, in other cases, a slight hypsochromic (blue) shift of the low-energy absorption bands can be observed when moving from an aprotic solvent like DMSO to a mixed solvent system like DMSO/water. nih.gov The choice of functional and basis set in the calculations is also important; for example, the PBE1PBE functional with the 6-31G basis set has been shown to provide reliable maximum absorption wavelengths (λmax) when solvent effects are included. researchgate.net

DFT calculations are a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their vibrational and electronic properties. ias.ac.in

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and then scaled to achieve better agreement with experimental FT-IR and FT-Raman spectra. ias.ac.inresearchgate.net For example, in a study of a novel ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level were used to assign experimental vibrational bands. researchgate.net The strong band observed at 1586 cm⁻¹ and 1605 cm⁻¹ in the experimental spectrum, for instance, was assigned to C-C stretching, indicating deformation in the benzene (B151609) ring. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). ias.ac.in These theoretical shifts can then be compared to experimental data. For instance, in one study, the calculated ¹³C-NMR spectra revealed signals for the quinoxalin-2(1H)one core and aryl groups, which were consistent with experimental observations. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This approach allows for the calculation of vertical electronic transition energies and oscillator strengths, providing insights into the nature of the observed absorption bands. nih.gov

TD-DFT calculations have confirmed the existence of multiple absorption bands in the electronic spectra of quinoxalinone derivatives. researchgate.netmedjchem.com For example, the experimental electronic spectrum of 2(1H)-quinoxalinone in ethanol (B145695) shows three absorption bands, and these have been confirmed by TDDFT calculations. researchgate.netmedjchem.com The calculations can also reveal the nature of these transitions, often identifying them as π→π* transitions from the HOMO to the LUMO. researchgate.net The accuracy of the predicted spectra can be quite good, with mean absolute errors of around 0.20 eV being reported when compared to experimental values. researchgate.net

| Experimental λmax (nm) | Confirmed by TDDFT Calculations | Transition Type |

|---|---|---|

| 230 | Yes | Primarily π→π* |

| 280 | Yes | |

| 320 | Yes |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide valuable information about the stability and interactions of quinoxalinone derivatives with their environment, such as in a binding pocket of a protein. tandfonline.comrsc.org

In the context of drug design, MD simulations have been used to study the stability of quinoxaline (B1680401) analogues as inhibitors of enzymes like Aldose Reductase 2 (ALR2). tandfonline.com These simulations can reveal how a ligand interacts with the amino acid residues in the active site of a protein and can help in the design of more potent inhibitors. tandfonline.com For example, MD simulations of a potent quinoxaline-based ALR2 inhibitor showed that it was stable and had better interactions with the binding pocket compared to a reference compound. tandfonline.com

Quantum Chemical Parameter Correlations with Chemical Reactivity

Quantum chemical parameters derived from DFT calculations can be correlated with the chemical reactivity and biological activity of molecules. researchgate.netmdpi.com These studies, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, aim to build models that can predict the activity of new compounds based on their calculated properties. researchgate.net

Parameters such as the energy of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and electronegativity can be used to understand and predict the reactivity of quinoxalinone derivatives in various contexts. nih.govresearchgate.net For example, these parameters have been used to study the effectiveness of quinoxaline derivatives as corrosion inhibitors for metals. researchgate.net The electron-donating ability (related to HOMO energy) and electron-accepting ability (related to LUMO energy) of the inhibitor molecules are crucial for their adsorption onto the metal surface. researchgate.net By correlating these quantum chemical descriptors with experimentally determined inhibition efficiencies, it is possible to develop models that can guide the design of more effective corrosion inhibitors. researchgate.net

Structure Activity Relationship Sar Studies of 1 Ethyl 3 Hydroxyquinoxalin 2 1h One Derivatives

Correlating Structural Modifications with Biological Target Interactions

The therapeutic potential of quinoxalinone derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. By modifying the core structure—such as the ethyl group at the N1 position, the hydroxyl group at the C3 position, and various substituents on the benzo ring—researchers can fine-tune the binding affinity and functional activity of these compounds.

Quinoxaline (B1680401) derivatives have been identified as promising scaffolds for the development of kinase inhibitors. mdpi.com Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

c-Met Kinase: The c-Met receptor tyrosine kinase is a key target in cancer therapy. SAR studies on quinoxaline derivatives have revealed that the nitrogen atoms within the pyrazine (B50134) ring can form crucial hydrogen bonds with the kinase's hinge region. For derivatives of the 1-ethyl-3-hydroxyquinoxalin-2(1H)-one scaffold, modifications at other positions, particularly with aryl or heteroaryl groups, are critical for achieving potent c-Met inhibition. One study highlighted that the R-isomer of a piperidine (B6355638) substituent was crucial for inhibitory activity against c-Met kinase. lookchem.com This suggests that the stereochemistry of substituents plays a significant role in the interaction with the target.

Key SAR observations for quinoxaline-based c-Met inhibitors include:

Isomer Configuration: The spatial arrangement of substituents can dramatically affect inhibitory potency, with one stereoisomer often being significantly more active than the other. lookchem.com

Substituents on Appended Rings: The introduction of various functional groups on phenyl rings attached to the quinoxaline core can modulate activity.

| Compound | Configuration | c-Met IC50 (nM) |

|---|---|---|

| Derivative 1 | R-isomer | 6 |

| Derivative 2 | S-isomer | 92 |

Cyclin-Dependent Kinases (CDKs): While specific studies on this compound derivatives as CDK inhibitors are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds has been explored for this purpose. The general pharmacophore for CDK inhibitors often includes a heterocyclic core that can mimic the adenine (B156593) region of ATP and form hydrogen bonds with the kinase hinge region. For quinoxalinone derivatives, the carbonyl group at C2 and the nitrogen at N4 are key hydrogen bond acceptors. Substituents at other positions would be crucial for establishing additional interactions within the ATP-binding pocket to enhance potency and selectivity.

The versatility of the quinoxalinone scaffold extends to its interaction with G protein-coupled receptors (GPCRs), where derivatives can act as either agonists or antagonists.

Cannabinoid CB2 Receptor: The cannabinoid CB2 receptor is a target for treating inflammatory and neuropathic pain. Studies on 2-oxoquinoline derivatives have identified potent CB2 receptor inverse agonists. nih.gov The general structural features required for CB2 receptor interaction often include a heterocyclic core with specific lipophilic side chains. For the this compound scaffold, the ethyl group at N1 could be a key lipophilic feature, while modifications at other positions on the benzo ring could be explored to enhance CB2 affinity and modulate functional activity.

Adenosine (B11128) Receptors: The quinoxaline core is a known scaffold for adenosine receptor antagonists. Studies on 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives have shown that substituents on the benzofused moiety can significantly impact affinity for A1 and A3 adenosine receptor subtypes. nih.gov Specifically, for 4-amino derivatives, chloro and nitro substitutions on the benzo ring led to high affinity in the low nanomolar range. nih.gov This indicates that the electronic properties of the benzo ring are a critical determinant of receptor binding.

| Compound | Substitution on Benzo Ring | bA1 Ki (nM) | hA3 Ki (nM) |

|---|---|---|---|

| Derivative A | 8-chloro-6-nitro | High Affinity | Moderate Affinity |

| Derivative B | 6-nitro | Moderate Affinity | High Affinity |

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic potential in a range of disorders.

PDE10A: While direct studies on this compound derivatives as PDE10A inhibitors are limited, research on the closely related quinoline (B57606) scaffold has provided valuable SAR insights. nih.govrsc.org These studies have shown that bulky substituents at certain positions can enhance biological activity. Furthermore, the presence of hydrogen bond acceptors in specific regions of the molecule is crucial for interaction with water-mediated hydrogen bond networks within the enzyme's active site. rsc.org For the this compound core, the hydroxyl group at C3 and the carbonyl at C2 could act as important hydrogen bond donors and acceptors, respectively.

Investigating Substituent Effects on Bioactivity Profiles

Studies on related quinoxalinone derivatives have shown that:

Electron-withdrawing groups , such as nitro (NO2) and carboxylic acid (COOH) groups, on the aryl moiety or the core structure can increase the inhibitory efficiency against certain enzymes. nih.gov

Electron-donating groups at specific positions of an appended aryl moiety can enhance the inhibitory activity against other enzymes, such as COX-2. nih.gov

The introduction of a hydrazinylcarboxamide or hydrazinylcarbothioamide moiety at the C-3 position of 1-ethylquinoxalin-2(1H)-one derivatives has been explored for anticonvulsant activity, highlighting the importance of hydrogen bond donors and acceptors at this position for receptor interaction. researchgate.net

The presence of an ortho-hydroxyl group on a phenylsulfonamide moiety attached to a quinoxaline scaffold was found to increase antibacterial activity, whereas a methoxy (B1213986) group decreased it. mdpi.com

These findings underscore the principle that the biological activity of quinoxalinone derivatives is highly dependent on the electronic and steric properties of their substituents. The strategic placement of functional groups can lead to enhanced potency, improved selectivity, and desirable pharmacokinetic properties.

Non Clinical Applications of 1 Ethyl 3 Hydroxyquinoxalin 2 1h One and Its Analogues

Material Science Applications

The unique electronic and photophysical properties of 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one analogues have positioned them as valuable components in the design and fabrication of advanced materials. Their applications span from organic electronics to functional dyes, catalysis, and optoelectronic devices.

Organic Semiconductors

Quinoxaline (B1680401) derivatives are increasingly being investigated as n-type organic semiconductors, a class of materials that facilitate the transport of electrons. This characteristic is attributed to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring, which lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport.

In the realm of Organic Field-Effect Transistors (OFETs), which are fundamental components of modern electronics, quinoxaline-based polymers have demonstrated promising performance. For instance, a donor-acceptor polymer, PQ1, synthesized through a palladium-catalyzed Stille coupling reaction between a quinoxaline derivative (as the electron-deficient unit) and indacenodithiophene (IDT) (as the electron-rich unit), exhibited p-type semiconductor behavior with a notable hole mobility. The design of such donor-acceptor architectures allows for strong intramolecular charge transfer, which is beneficial for charge transport. nih.govfrontiersin.org

The performance of organic semiconductors is often evaluated by their charge carrier mobility and the on/off ratio in a transistor device. The table below summarizes the performance of a representative quinoxaline-based organic semiconductor.

| Compound/Polymer | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio |

| PQ1 | Bottom-Gate, Bottom-Contact OFET | Up to 0.12 | - |

| Compound 5 | Top-Contact/Bottom-Gate OTFT (Solution-Sheared) | 2.6 x 10⁻⁵ | 1.8 x 10⁵ |

| Compound 5 | Top-Contact/Bottom-Gate OTFT (Vacuum-Deposited) | 1.9 x 10⁻⁴ | 3.5 x 10⁶ |

Table 1: Performance of selected quinoxaline-based organic semiconductors in transistor devices. nih.govresearchgate.net

Furthermore, quinoxaline derivatives have been successfully employed as non-fullerene acceptors in organic solar cells (OSCs). By tuning the molecular structure, researchers have been able to achieve high power conversion efficiencies (PCEs). For example, unfused non-fullerene acceptors incorporating a quinoxaline core have led to OSCs with PCEs exceeding 10%. researchgate.net The structural modifications, such as the introduction of different end-groups, can significantly influence the absorption spectra, molecular packing, and ultimately, the device performance. researchgate.net

Dyes and Pigments

The extended π-conjugated system and the presence of heteroatoms in the quinoxaline ring system impart these molecules with chromophoric properties, making them suitable for applications as dyes and pigments. The absorption and emission characteristics of quinoxaline derivatives can be readily tuned by introducing various substituents onto the aromatic rings. This tunability allows for the creation of a diverse palette of colors.

Research has shown that modifying the structure of quinoline-based dyes to quinoxaline derivatives can shift the absorption and fluorescence bands to longer wavelengths, a phenomenon known as a bathochromic shift. nih.gov This allows for the design of dyes that absorb and emit in specific regions of the electromagnetic spectrum. The photophysical properties of several quinoxaline-based dyes have been characterized, revealing their potential for various applications.

| Dye | Absorption Maxima (λmax, nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) |

| DQ3 | 334, 350 | 14,100, 16,300 | 465 | 0.039 |

| DQ4 | 334, 351 | 14,100, 16,500 | 476 | 0.040 |

Table 2: Photophysical properties of selected quinoxaline-based dyes in ethyl acetate. nih.gov

The introduction of different functional groups can also induce interesting photophysical phenomena such as aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. researchgate.net This property is highly desirable for applications in solid-state lighting and bio-imaging.

Catalysis

The development of efficient and sustainable catalytic methods for the synthesis of complex organic molecules is a cornerstone of modern chemistry. Analogues of this compound have been at the center of innovative catalytic strategies. Specifically, the synthesis of 3-hydroxyquinoxalin-2(1H)-ones has been achieved through a heterogeneous visible-light-induced direct C-H hydroxylation of quinoxalin-2(1H)-ones.

This method utilizes graphitic carbon nitride (g-C₃N₄) as a metal-free, heterogeneous photocatalyst. The reaction proceeds under an air atmosphere, using visible light as the energy source. This approach is considered a green chemical process due to the use of a recyclable catalyst, mild reaction conditions, and the avoidance of harsh reagents. The proposed mechanism involves the generation of reactive oxygen species by the photo-excited g-C₃N₄, which then hydroxylate the C-H bond at the 3-position of the quinoxalinone ring. While a detailed efficiency table is not provided in the primary literature, the method is described as providing a variety of 3-hydroxyquinoxalin-2(1H)-ones in a straightforward manner.

Antistatic Agents

Static electricity can be a significant problem in the polymer and plastics industry, leading to dust attraction, handling issues, and even electrostatic discharge that can damage electronic components. Antistatic agents are additives that are incorporated into or applied to the surface of materials to dissipate static charge.

While the direct application of this compound or its close analogues as antistatic agents for polymers is not extensively documented in publicly available research, the fundamental properties of quinoxaline derivatives suggest potential in this area. The ability of organic molecules with heteroatoms and π-electron systems to interact with and dissipate electrical charge is a known principle. For instance, certain quinoxaline derivatives have been investigated as corrosion inhibitors for metals. researchgate.net This application relies on the adsorption of the molecules onto the metal surface, forming a protective layer that prevents corrosive processes, a mechanism that shares conceptual similarities with the surface-active nature of some antistatic agents. However, dedicated research into the synthesis and performance of quinoxaline-based antistatic agents for polymers is required to establish a definitive link and to quantify their effectiveness in terms of surface resistivity reduction.

Optoelectronic Materials

The application of quinoxaline derivatives extends significantly into the field of optoelectronics, where they are utilized in devices that generate, detect, and control light. Their high electron affinity and thermal stability make them excellent candidates for electron-transporting materials in organic light-emitting diodes (OLEDs).

In phosphorescent OLEDs (PHOLEDs), quinoxaline derivatives can function as host materials for phosphorescent emitters. A novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been synthesized and employed as a yellow host material. This material exhibits both good electron and hole transport properties, which is crucial for achieving high device efficiency. The performance of such materials in OLEDs is often characterized by their quantum efficiency and power efficiency.

| Device Configuration | Dopant Concentration | Maximum Quantum Efficiency (%) | Power Efficiency (lm/W) |

| Yellow PHOLED with DCQ host | 3% | 24.6 | - |

| Yellow PHOLED with DCQ host | 5% | - | 49.6 |

Table 3: Performance of a yellow phosphorescent OLED using a quinoxaline derivative as the host material.

Analytical Chemistry Methodologies

The ability of quinoxaline derivatives to interact with specific analytes and produce a measurable signal has led to their use in various analytical chemistry methodologies. These applications often leverage the changes in the photophysical properties of the quinoxaline moiety upon binding to a target species.

Quinoxaline-based compounds have been developed as chemosensors for the colorimetric and fluorometric detection of metal ions. For example, a novel quinoxaline derivative, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), has been synthesized and shown to act as a dual responsive sensor for iron(III) (Fe³⁺) and copper(II) (Cu²⁺) ions. nih.gov The interaction of BMQ with Fe³⁺ results in a distinct color change from colorless to yellow, allowing for naked-eye detection. nih.gov For Cu²⁺, the presence of the ion quenches the fluorescence emission of the sensor. nih.gov The selectivity and sensitivity of these chemosensors are critical performance metrics.

| Sensor | Analyte | Detection Method | Limit of Detection (LOD) |

| BMQ | Fe³⁺ | Colorimetric | Not specified |

| BMQ | Cu²⁺ | Fluorometric (turn-off) | Not specified |

| QC1 | pH | Colorimetric & Fluorometric | pH range 1-5 |

Table 4: Analytical performance of selected quinoxaline-based chemosensors. nih.govresearchgate.net

In addition to metal ion sensing, aminoquinoxaline derivatives have been designed as pH indicators for aqueous media. mdpi.com A push-pull quinoxaline, where electron-donating amino groups are attached to the electron-deficient quinoxaline core, can exhibit both colorimetric and fluorescent responses to changes in pH. researchgate.netmdpi.com These sensors are particularly useful for measurements in acidic conditions and can be designed to be water-soluble, expanding their applicability in environmental and biological analysis. mdpi.com The spectral shifts observed upon protonation of the quinoxaline ring allow for a visual and instrumental determination of pH. researchgate.net

Colorimetry for Metal Detection

Quinoxaline derivatives are recognized for their utility in the colorimetric detection of metal ions. nih.govresearchgate.net The nitrogen atoms within the pyrazine ring, along with other potential coordinating groups attached to the quinoxaline core, can act as effective chelating sites for metal ions. This chelation often results in a distinct color change, enabling visual or spectrophotometric detection.

The principle behind this application lies in the alteration of the electronic properties of the quinoxaline chromophore upon coordination with a metal ion. This interaction can modify the energy levels of the molecule's frontier orbitals, leading to a shift in the wavelength of maximum absorption (λmax) in the visible spectrum. For instance, a quinoxaline-based chemosensor might exhibit a color change from colorless or yellow to red, purple, or green upon binding with specific metal cations like copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), or mercury (Hg²⁺). This "naked-eye" detection capability makes these compounds attractive for the development of simple and rapid qualitative tests for heavy metal contamination in various samples. researchgate.net

While the broader class of quinoxaline derivatives has shown promise in this area, specific research detailing the use of this compound as a colorimetric sensor for metal detection is not extensively documented in the available literature. However, the structural features of this compound, including the hydroxyl and carbonyl groups in proximity to the heterocyclic nitrogen atoms, suggest a potential for metal chelation and colorimetric response that warrants further investigation.

Electrochemical Sensing

The electrochemical activity of quinoxaline derivatives makes them suitable candidates for the development of electrochemical sensors. These sensors operate by transducing the chemical interaction between the sensor molecule and the target analyte into a measurable electrical signal. The pyrazine ring in the quinoxaline structure is the primary electroactive center, capable of undergoing reduction processes. rsc.org

Electrochemical sensors can be employed for the detection of a variety of analytes, including heavy metal ions. nih.gov In such applications, the quinoxaline derivative can be immobilized on an electrode surface. The binding of a metal ion to the quinoxaline moiety can alter its redox properties, leading to a change in the electrochemical signal, such as a shift in the peak potential or a change in the peak current in techniques like cyclic voltammetry or square wave voltammetry. The sensitivity and selectivity of these sensors can be tuned by modifying the substituents on the quinoxaline ring.

Although the general class of quinoxalines has been explored for electrochemical sensing, specific studies focusing on this compound for the electrochemical detection of metal ions are not prevalent in the current body of scientific literature. The redox-active nature of the quinoxaline core suggests that this compound could potentially be developed into an electrochemical sensor, but dedicated research is required to establish its efficacy and analytical performance.

Principles of Fluorescent Labeling in Bioanalytical Techniques

Quinoxaline and its derivatives are recognized as important fluorophores, with their emission properties being a subject of significant research interest. unamur.be The planar and rigid structure of the quinoxaline ring system, combined with the presence of heteroatoms, often leads to molecules with inherent fluorescence. The absorption and emission wavelengths can be readily tuned by altering the substituents on the quinoxaline core. The introduction of electron-donating or electron-withdrawing groups can modify the electronic distribution and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the fluorescence characteristics.

In bioanalytical techniques, fluorescent labeling is a powerful tool for the detection and quantification of biomolecules. A fluorescent probe, such as a quinoxaline derivative, can be covalently attached to a target molecule (e.g., a protein or nucleic acid). The fluorescence of the probe then allows for the visualization and tracking of the target molecule in biological systems. Quinoxaline-based fluorescent probes have been developed for various applications, including their use as sensors for pH and metal ions. researchgate.net

The fluorescence of 2-aryl-3-hydroxyquinolin-4(1H)-one derivatives, which are structurally analogous to the quinoxalinone , has been studied to evaluate their potential as molecular probes. These compounds can exhibit dual fluorescence due to an excited-state intramolecular proton transfer (ESIPT) reaction, making them sensitive to their local environment. researchgate.net While the general principles of fluorescence and the utility of the broader quinoxaline class in bioanalytical techniques are well-established, specific photophysical data and applications of this compound as a fluorescent label are not widely reported.

Corrosion Inhibition Studies

The application of quinoxaline derivatives as corrosion inhibitors, particularly for mild steel in acidic environments, is a well-documented area of research. mdpi.comx-mol.com Corrosion is an electrochemical process that leads to the degradation of metals. Organic molecules can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium.

The effectiveness of quinoxaline derivatives as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen) and π-electrons in their structure. These features facilitate the adsorption of the molecule onto the metal surface. The adsorption can occur through electrostatic interactions between the charged metal surface and the charged inhibitor molecule (physisorption) or through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal atoms (chemisorption).

Studies on various quinoxalinone derivatives have demonstrated their efficacy in inhibiting the corrosion of mild steel in 1 M hydrochloric acid (HCl) solution. researchgate.netresearchgate.net The inhibition efficiency of these compounds generally increases with their concentration. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. Potentiodynamic polarization studies often reveal that quinoxalinone derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm. researchgate.net

While specific data for this compound is limited, research on analogous quinoxalinone derivatives provides valuable insights into its potential corrosion inhibition properties.

Table 1: Corrosion Inhibition Efficiency of Quinoxalinone Analogues on Mild Steel in 1 M HCl This table presents data for analogues of this compound to illustrate the general efficacy of this class of compounds as corrosion inhibitors.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one | 10⁻³ | 86.2 | researchgate.net |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one | 10⁻³ | 92.5 | researchgate.net |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one | 5 x 10⁻³ | 96 | mdpi.com |

| (E)-3-(4-methoxystyryl)quinoxalin-2(1H)-one | Not Specified | > (E)-3-styrylquinoxalin-2(1H)-one | researchgate.net |

Retrosynthetic Analysis and Synthetic Strategy Design for Quinoxalinone Systems

Strategic Bond Disconnections for the Quinoxalinone Core

For the quinoxalin-2(1H)-one core, the most common and logical disconnections are those that simplify the bicyclic system into a monosubstituted benzene (B151609) derivative. The primary strategic disconnections involve breaking the C–N bonds within the pyrazinone ring, as these bonds are typically formed in the forward synthesis through condensation reactions.

A prevalent strategy for synthesizing quinoxalin-2(1H)-ones involves the condensation of o-phenylenediamine (B120857) derivatives with α-keto acids or their esters. chim.it Therefore, the most logical retrosynthetic disconnections for the 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one core are the two C–N bonds of the heterocyclic ring.

Disconnection 1 (C4–N4a bond and C1–N1 bond): This disconnection breaks the heterocyclic ring to reveal a substituted o-phenylenediamine and a two-carbon unit. For this compound, this leads to N-ethyl-benzene-1,2-diamine and an oxalic acid derivative (e.g., diethyl oxalate) as the precursors. This is a powerful strategy as it breaks the molecule down into two distinct and synthetically accessible fragments.

Disconnection 2 (C2=N1 and C3-C4 bond): An alternative approach involves the intramolecular cyclization of an N-(2-aminophenyl)oxalamic acid derivative. This implies retrosynthetic disconnections that break the amide bond and the C-N bond formed upon cyclization.

Bonds to heteroatoms, like the C–N bonds in the quinoxalinone system, are often considered strategic disconnection points because their formation is generally reliable and well-understood. bham.ac.uk The presence of carbonyl groups is also highly valuable as they enable a wide range of reliable bond-forming reactions. bham.ac.uk

Comparison of Convergent and Linear Synthesis Pathways

When designing a multi-step synthesis, chemists can choose between two primary strategies: linear and convergent synthesis. differencebetween.comchemistnotes.com

Linear Synthesis: In this approach, the molecule is assembled in a stepwise, sequential manner, where the product of one reaction becomes the starting material for the next. youtube.com

A → B → C → D → Target Molecule

Convergent Synthesis: This strategy involves synthesizing different fragments of the target molecule independently. fiveable.me These fragments are then combined in the final stages to form the complete structure. chemistnotes.comwikipedia.org

A → B and C → D , then B + D → Target Molecule

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Reactants are added sequentially in a step-by-step process to build the final molecule. chemistnotes.comyoutube.com | Simpler to plan for less complex structures. fiveable.me | Overall yield drops significantly with each step; can be time-consuming. differencebetween.comwikipedia.org |

| Convergent | Key fragments of the molecule are synthesized independently and then combined. chemistnotes.com | Higher overall yield; more efficient for complex molecules; allows for parallel synthesis of fragments. differencebetween.comwikipedia.orgfiveable.me | Requires more complex planning to ensure fragments will couple effectively. |

Development of Novel Retrosynthetic Pathways for Complex Quinoxalinone Derivatives

Modern organic synthesis continually seeks more efficient, sustainable, and innovative routes to complex molecules. mdpi.comnih.gov For quinoxalinone derivatives, research has moved beyond traditional condensation methods to explore novel retrosynthetic strategies, often enabled by new catalytic systems. mdpi.comresearchgate.net

One area of development is the C-H functionalization of the quinoxalinone core. chim.it Instead of building the ring with all substituents in place, this "late-stage functionalization" approach starts with a simple quinoxalinone core and introduces complexity by directly converting C-H bonds into C-C or C-heteroatom bonds. Retrosynthetically, this means disconnecting the substituent from the intact quinoxalinone ring, a disconnection that is not possible with classical methods. For example, the development of photoredox-catalyzed reactions allows for the direct arylation or alkylation at the C3 position of the quinoxalinone ring. organic-chemistry.org

Another innovative approach involves multicomponent reactions (MCRs), such as the Ugi reaction, followed by a post-condensation cyclization. researchgate.net A retrosynthetic view of this strategy disconnects the quinoxalinone into the four components of the Ugi reaction (an isocyanide, an amine, a ketone/aldehyde, and a carboxylic acid). This highly convergent strategy allows for the rapid assembly of complex quinoxalinone libraries from simple starting materials in a single pot, which is highly efficient for drug discovery. researchgate.net

Furthermore, novel ring-expansion strategies have been developed. For example, a synthesis of quinoxalin-2(1H)-ones has been reported starting from 3-hydroxyindolin-2-one (B1221191) derivatives, which undergo an acid-promoted azidation followed by ring expansion. researchgate.net This presents a completely different retrosynthetic pathway, disconnecting the six-membered pyrazinone ring into a five-membered lactam precursor. These advanced strategies highlight the dynamic nature of retrosynthetic analysis, which evolves as new chemical reactions are discovered.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.